

Structural Characterization of N-Oleoyl Alanine: A Technical Guide

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Compound of Interest

Compound Name: *N-Oleoyl alanine*

Cat. No.: B15544588

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Introduction

N-Oleoyl alanine is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered significant interest in biomedical research. Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid L-alanine via an amide bond. This compound has shown potential as a pharmacotherapy, particularly in the context of reducing the rewarding effects of drugs of abuse.[1][2][3][4] Its biological activity is linked to its interaction with peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[5] A thorough understanding of the structural characteristics of **N-Oleoyl alanine** is paramount for its development as a therapeutic agent and for its use as a tool in chemical biology.

This technical guide provides a comprehensive overview of the structural characterization of **N-Oleoyl alanine**, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its interaction with the PPAR α signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Oleoyl alanine** is presented in Table 1. This data is essential for its handling, formulation, and for the design of analytical methods.

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₉ NO ₃	[6]
Molecular Weight	353.5 g/mol	[6]
IUPAC Name	(2S)-2-[[[(9Z)-octadec-9-enoyl]amino]propanoic acid	[6]
CAS Number	745733-78-2	[7]
Appearance	Liquid (Colorless to light yellow)	[8]
Solubility	Soluble in ethanol, DMF, and DMSO. Sparingly soluble in aqueous buffers.	[7]

Synthesis of N-Oleoyl Alanine

The synthesis of **N-Oleoyl alanine** is typically achieved through the Schotten-Baumann reaction, which involves the acylation of L-alanine with oleoyl chloride in a basic aqueous medium. This method is efficient and yields the desired product in good purity after appropriate workup and purification.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

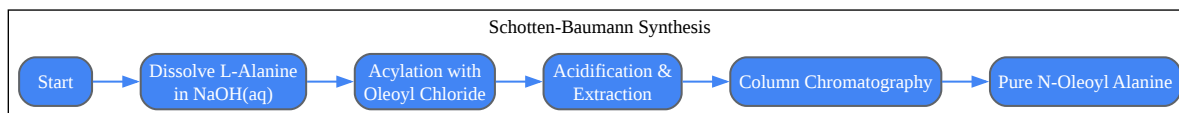
- L-Alanine
- Oleoyl chloride
- Sodium hydroxide (NaOH)
- Diethyl ether
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO₄)

- Distilled water
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution of L-Alanine:** Dissolve L-alanine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask with stirring. Cool the solution to 0-5 °C in an ice bath.
- **Acylation:** Slowly add oleoyl chloride (1 equivalent) and a 2 M aqueous solution of sodium hydroxide (1 equivalent) simultaneously to the cooled L-alanine solution via two separate dropping funnels over a period of 1-2 hours. Maintain the temperature below 5 °C and the pH between 9 and 10 throughout the addition.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted oleoyl chloride and other nonpolar impurities.
 - Carefully acidify the aqueous layer to a pH of 2-3 with 6 M hydrochloric acid. The **N-Oleoyl alanine** product will precipitate as a white solid or oil.
 - Extract the product with diethyl ether (3 x 50 mL).
 - Combine the organic extracts and wash with brine (2 x 30 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **N-Oleoyl alanine**.
- Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of methanol in chloroform to afford pure **N-Oleoyl alanine**.



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Schotten-Baumann Synthesis Workflow

Structural Characterization Techniques

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive structural characterization of **N-Oleoyl alanine**.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of **N-Oleoyl alanine** in biological matrices.^{[1][2][3][4]}

Instrumentation:

- HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

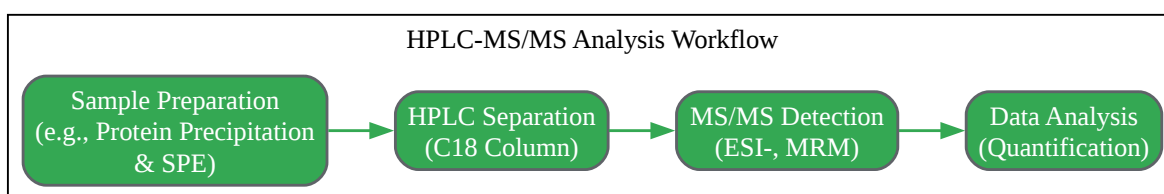
Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

Mass Spectrometric Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantifier: m/z 352.3 \rightarrow 88.1
 - Qualifier: m/z 352.3 \rightarrow 281.2
- Collision Energy and other MS parameters: Optimized for the specific instrument.



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HPLC-MS/MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. While experimental spectra for **N-Oleoyl alanine** are not readily available in public

databases, predicted chemical shifts provide a valuable reference for its characterization.

Proton Assignment	Predicted Chemical Shift (ppm)
Olefinic CH=CH	5.3-5.4
Alanine α -CH	4.4-4.6
Allylic CH ₂	1.9-2.1
Acyl CH ₂ (α to C=O)	2.1-2.3
Alanine β -CH ₃	1.3-1.5
Oleoyl chain (CH ₂) _n	1.2-1.4
Terminal CH ₃	0.8-0.9

Carbon Assignment	Predicted Chemical Shift (ppm)
Carboxyl C=O	175-177
Amide C=O	172-174
Olefinic CH=CH	129-131
Alanine α -CH	48-50
Acyl CH ₂ (α to C=O)	35-37
Allylic CH ₂	26-28
Alanine β -CH ₃	17-19
Oleoyl chain (CH ₂) _n	22-34
Terminal CH ₃	13-15

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of **N-Oleoyl alanine** is expected to show characteristic absorption bands for the amide, carboxylic acid, and hydrocarbon functionalities.

Instrumentation:

- FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

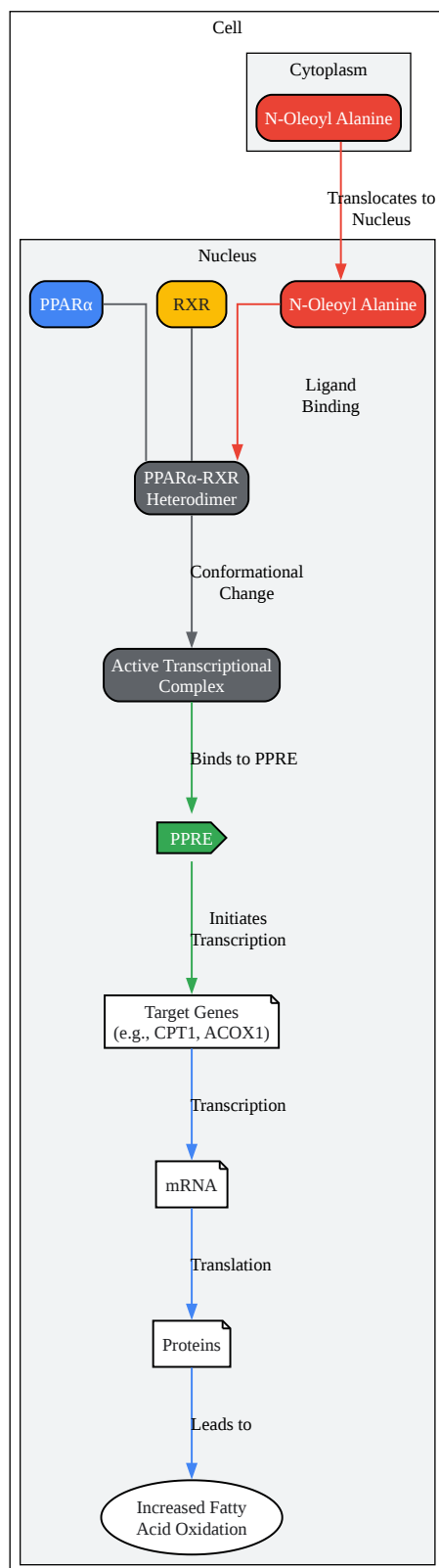
Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of **N-Oleoyl alanine** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically by co-adding 32 or 64 scans at a resolution of 4 cm^{-1} .
- Data Processing: Perform baseline correction and other necessary spectral manipulations.

Wavenumber (cm^{-1})	Assignment	Functional Group
~3300	N-H stretch	Amide
~3000-2800	C-H stretch	Aliphatic CH_2 , CH_3
~1710	C=O stretch	Carboxylic acid
~1640	C=O stretch (Amide I)	Amide
~1550	N-H bend (Amide II)	Amide
~1465	C-H bend	Aliphatic CH_2
~720	-(CH_2) $_n$ - rock	Long alkyl chain

Biological Activity: Interaction with PPAR α

N-Oleoyl alanine exerts its biological effects, at least in part, through the activation of PPAR α . [5] PPAR α is a ligand-activated transcription factor that heterodimerizes with the retinoid X receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in fatty acid oxidation and lipid metabolism.



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PPARα Signaling Pathway Activation

Conclusion

The structural characterization of **N-Oleoyl alanine** is fundamental to understanding its biological function and for its potential development as a therapeutic agent. This technical guide has provided a comprehensive overview of its key physicochemical properties, detailed methodologies for its synthesis and analysis by HPLC-MS/MS, predicted NMR data, and a protocol for FTIR analysis. Furthermore, the mechanism of its biological activity through the activation of the PPAR α signaling pathway has been outlined. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this important lipid signaling molecule.

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References

- 1. Reactome | Fatty acid ligands activate PPARA [reactome.org]
- 2. Integrated physiology and systems biology of PPAR α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Frontiers | PPAR α : An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Oleoyl alanine | C₂₁H₃₉NO₃ | CID 44423663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Structural Characterization of N-Oleoyl Alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544588#structural-characterization-of-n-oleoyl-alanine]

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